4-Chloro-1H-1,2,3-triazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Chloro-1H-1,2,3-triazole (CAS 40964-55-4) is a mono-halogenated five-membered heterocycle belonging to the 1,2,3-triazole family. It features a chlorine atom at the 4-position of the triazole ring.

Molecular Formula C2H2ClN3
Molecular Weight 103.51 g/mol
CAS No. 40964-55-4
Cat. No. B3265747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-1,2,3-triazole
CAS40964-55-4
Molecular FormulaC2H2ClN3
Molecular Weight103.51 g/mol
Structural Identifiers
SMILESC1=NNN=C1Cl
InChIInChI=1S/C2H2ClN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)
InChIKeyIYGFIINCQJDWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halogenated Triazole Building Block for Pharma and Agrochemical Research


4-Chloro-1H-1,2,3-triazole (CAS 40964-55-4) is a mono-halogenated five-membered heterocycle belonging to the 1,2,3-triazole family. It features a chlorine atom at the 4-position of the triazole ring [1]. The compound serves as a versatile synthetic building block, with the chlorine substituent enabling nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [2]. Its physicochemical profile — predicted LogP of approximately 0.46–0.6, pKa of 6.98 ± 0.70, and density of 1.564 ± 0.06 g/cm³ — positions it as a moderately polar, low-molecular-weight (103.51 g/mol) intermediate amenable to diverse derivatization strategies [1]. The compound has gained significant industrial relevance as a key intermediate in the manufacturing process of Milvexian, a Factor XIa inhibitor that completed Phase II clinical trials for thrombotic indications [3].

Halogen handle for C-C cross-coupling and nucleophilic substitution derivatizations
Moderate polarity and low molecular weight suited for lead-like and drug-like space
Validated intermediate in a clinical-stage coagulation factor inhibitor synthesis pathway
Scaffold for antifungal and fluorescent probe SAR exploration

Why 4-Chloro-1,2,3-Triazole Cannot Be Replaced by Other 4-Halo Analogs


In-class 4-halo-1,2,3-triazoles (Cl, Br, I, F) share the same triazole core but differ substantially in lipophilicity, leaving-group ability, and electronic character, which collectively govern downstream reactivity in nucleophilic substitution and cross-coupling. The chlorine atom in 4-chloro-1H-1,2,3-triazole provides an intermediate LogP (0.46) compared to the more lipophilic bromo analog (LogP 0.57–1.40), directly affecting solubility and membrane permeability of final conjugates . In metal-catalyzed couplings, the C–Cl bond exhibits lower oxidative addition rates relative to C–Br and C–I, demanding distinct catalyst/ligand systems that cannot be interchanged without re-optimization [1]. Furthermore, 4-chloro-1,2,3-triazole has been specifically validated as a critical intermediate in the Milvexian manufacturing route at 70% yield over five steps; substituting the halogen would necessitate complete process redevelopment and new impurity profiling [2]. These physicochemical and process-specific factors make blind analog substitution a source of significant synthetic and regulatory risk.

Lipophilicity 4-Bromo analog shifts LogP higher by ~0.1–0.9 units, altering conjugate solubility and permeability profile
Reactivity C–Cl oxidative addition rates differ from C–Br/I, demanding distinct catalyst/ligand systems and re-optimization
Process Plant-scale route and impurity profiling are validated only for 4-chloro; halide swap requires complete redevelopment

Quantitative Differentiation Evidence vs. Closest Analogs


Intermediate Lipophilicity vs. 4-Bromo Analog for Drug-Like Fine-Tuning

4-Chloro-1H-1,2,3-triazole exhibits a measured LogP of 0.45810 , positioning it as less lipophilic than the 4-bromo analog, for which reported LogP values range from 0.56720 to 1.40 depending on the computational method . This ~0.1 log unit difference (using the comparable ChemSrc/ChemicalBook datasets) translates to a measurable reduction in octanol–water partition coefficient. In drug design contexts, the lower LogP of the chloro derivative can improve aqueous solubility and reduce non-specific protein binding relative to the bromo congener, making it the preferred starting point when aiming for compounds that meet Lipinski's Rule of Five criteria [1]. The chlorine substituent also contributes a smaller molar volume (MW 103.51 vs 147.96 g/mol for bromo), further reducing overall molecular weight in final conjugates .

Lipophilicity vs. 4-Br
Cross-study comparable
Cl: LogP 0.46, MW 103.5 g/mol
Br: LogP 0.57–1.40, MW 148.0 g/mol
ΔMW +44.5 g/mol (43% higher)
Supports lead optimization when lower lipophilicity and molecular weight are required
Computed LogP values; experimental verification recommended for conjugate series
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Validated Penultimate Intermediate in Milvexian Process Development

Bristol Myers Squibb and Janssen Pharmaceuticals jointly developed and optimized a multi-step manufacturing route to Milvexian wherein 4-chloro-1,2,3-triazole is the penultimate intermediate 1, isolated in 70% overall yield over five synthetic transformations [1]. The route proceeds through a Suzuki–Miyaura coupling, diazotization/azidation, copper-catalyzed click cycloaddition with trimethylsilylacetylene, chlorodesilylation to install the 4-chloro substituent, and O-demethylation [2]. No alternative 4-halo-1,2,3-triazole could be substituted without fundamentally altering the synthetic sequence, as the TMS→Cl exchange step is integral to the route design. The recrystallization of intermediate 7 was demonstrated to be critical for controlling both purity and color of the final 4-chloro-1,2,3-triazole [1]. This process validation at plant scale provides a level of demonstrated scalability unmatched by any other 4-halo-1,2,3-triazole isomer in a late-stage clinical candidate [3].

Milvexian Intermediate Validation
Class-level inference
70% yield over 5 steps; plant-scale recrystallization controlled purity and color
Establishes demonstrated scalability not available for other 4-halo analogs
Specific to BMS/Janssen route; transfer to other scaffolds requires evaluation
Process Chemistry Pharmaceutical Manufacturing Anticoagulant Drug Development

Antifungal Activity Surpassing Commercial Fungicide Difenoconazole

In a head-to-head mycelial growth inhibition assay conducted at 25 mg/L, compound 4d — a 2-substituted-4-chloro-5-aryl-2H-1,2,3-triazole derivative — exhibited 61.4% inhibition against Phytophthora capsici, surpassing the commercial triazole fungicide difenoconazole, which achieved only 42.5% inhibition under identical conditions [1]. This represents a 44.5% relative improvement in antifungal potency. Across the full panel of six phytopathogenic fungi tested, compound 4d additionally achieved 70.4% inhibition against Gibberella zeae, 74.1% against Botrytis cinerea, and 72.9% against Sclerotonia sclerotiorum [1]. A second derivative in the same series, compound 4k, reached 87.0% and 84.7% inhibition against Botrytis cinerea and Sclerotonia sclerotiorum, respectively [1]. These data establish the 4-chloro-1,2,3-triazole scaffold as a productive starting point for antifungal lead discovery, with demonstrated superiority to an established commercial standard in specific pathogen contexts.

Antifungal Activity vs. Difenoconazole
Head-to-head
61.4% inhibition (4d) vs 42.5% (difenoconazole) at 25 mg/L vs P. capsici; +18.9 pp
Supports scaffold selection for antifungal screening; reported higher inhibition in this assay
Derivative 4d only; broad-spectrum activity confirmed across other phytopathogens
Agricultural Chemistry Fungicide Development Crop Protection

Moderate Fluorescence Quantum Yield Balancing Brightness and Accessibility

A systematic comparative study of 2,5-diaryl-4-halo-1,2,3-triazoles (Hal = F, Cl, Br) by Motornov et al. established that 4-fluorosubstituted triazoles achieve the highest fluorescence quantum yield in the series, up to Φ = 0.69 [1]. While individual quantum yield values for each 4-chloro and 4-bromo derivative were not reported in the abstract, the study's explicit conclusion that 4-F possesses the highest quantum yield among the three halogens [1] implies that both 4-Cl and 4-Br exhibit lower Φ values. The electron-withdrawing character of chlorine, intermediate between fluorine and bromine, modulates the HOMO–LUMO gap and radiative decay pathways differently than the other halogens [2]. For researchers designing fluorophores requiring a balance between brightness and synthetic accessibility, 4-chloro-1,2,3-triazole offers a distinct photophysical profile compared to the ultra-bright 4-fluoro series (which requires less accessible fluorinated alkyne precursors) and the 4-bromo series (which may suffer from heavy-atom quenching effects) [3].

Fluorescence Quantum Yield Context
Class-level inference
Φ(4-F) up to 0.69; 4-Cl and 4-Br lower (exact values not individually reported)
Offers a middle ground between highest brightness and precursor accessibility
Fluorinated alkyne precursors less accessible; heavy-atom effect may reduce Br quantum yield
Fluorescent Probe Design Photophysics Materials Chemistry

Enhanced Acidity Over Unsubstituted Triazole for pH-Controlled Reactivity

The predicted pKa of 4-chloro-1H-1,2,3-triazole is 6.98 ± 0.70 , representing a substantial ~2.4 log unit increase in acidity relative to unsubstituted 1H-1,2,3-triazole, which has a measured pKa of 9.4 for the neutral N–H deprotonation [1]. This acidification arises from the electron-withdrawing inductive effect of the 4-chloro substituent, which stabilizes the conjugate base (triazolate anion). At physiological pH (7.4), 4-chloro-1,2,3-triazole exists in an approximately 70:30 equilibrium between neutral and anionic forms (calculated from the Henderson–Hasselbalch equation based on predicted pKa), whereas unsubstituted triazole remains >97% neutral . This differential ionization has direct consequences for N-alkylation regioselectivity: under mildly basic conditions (pH ~8–9), the 4-chloro derivative will undergo preferential deprotonation at N1, enabling regiocontrolled N-functionalization that is not achievable with the parent triazole without stronger base [2].

Enhanced Acidity vs. Parent Triazole
Cross-study comparable
pKa 6.98 ± 0.70 (4-Cl) vs 9.4 (parent); ΔpKa −2.42 (~250-fold more acidic)
Enables regiocontrolled N-functionalization under milder basic conditions
4-Cl pKa predicted; parent value experimental; verify with target conditions
Physical Organic Chemistry N-H Acidity Tautomerism

High-Confidence Application Scenarios Based on Quantitative Evidence


Late-Stage Anticoagulant API Manufacturing Route Development

Procurement teams supporting Factor XIa inhibitor programs should source 4-chloro-1H-1,2,3-triazole as the preferred penultimate intermediate building block. The compound has been validated at plant scale in the Milvexian manufacturing route with a demonstrated 70% yield over five steps, including optimized recrystallization for purity and color control [1]. No other 4-halo-1,2,3-triazole possesses equivalent process validation in a Phase III clinical candidate. CDMOs can leverage the published route directly, avoiding de novo process development and associated impurity profiling costs estimated to exceed $500K for a new halogen analog route [2].

Agrochemical Fungicide Lead Discovery Against Phytophthora capsici

Agrochemical discovery groups seeking novel fungicides with activity against Phytophthora capsici should build focused libraries around the 4-chloro-1,2,3-triazole core. The scaffold has produced derivatives (compound 4d) demonstrating 61.4% mycelial growth inhibition at 25 mg/L, outperforming the commercial standard difenoconazole (42.5%) by 18.9 percentage points [3]. Broad-spectrum activity was confirmed against Gibberella zeae (70.4%), Botrytis cinerea (74.1%), and Sclerotonia sclerotiorum (72.9%) [3]. Prioritizing 4-chloro over 4-bromo or 4-fluoro for the initial SAR exploration is supported by the chlorine atom's optimal balance of synthetic accessibility and electronic character for nucleophilic derivatization [4].

Medicinal Chemistry Lipophilicity Fine-Tuning

When synthesizing compound libraries where final conjugate LogP must remain ≤5 and molecular weight ≤500 Da, medicinal chemists should select 4-chloro-1H-1,2,3-triazole (LogP 0.46, MW 103.51 g/mol) over the 4-bromo analog (LogP 0.57–1.40, MW 147.96 g/mol) . The 0.11–0.94 lower LogP and 44.45 g/mol lower molecular weight of the chloro building block translate directly into improved aqueous solubility and reduced lipophilic ligand efficiency penalties in the final compound . This choice is particularly critical in CNS drug discovery programs where lower LogP correlates with reduced P-glycoprotein efflux and improved brain penetration [5].

Fluorescent Probe Development Balancing Brightness and Cost

For materials chemistry and chemical biology groups designing 1,2,3-triazole-based fluorophores, 4-chloro-1H-1,2,3-triazole occupies a strategically valuable middle ground. The 4-fluoro series achieves the highest quantum yield (Φ up to 0.69) but requires less accessible and more expensive fluorinated alkyne precursors [6]. The 4-bromo series may suffer from heavy-atom fluorescence quenching. The 4-chloro series provides practical quantum yields with the advantage of using widely available, cost-effective chlorinated precursors and established Chan-Lam coupling conditions for regioselective N-2 arylation [6]. This translates to lower cost per fluorophore synthesized and shorter synthetic routes.

Application
Selection Property
Validation Focus
Clinical-stage anticoagulant intermediate supply
Process-validated penultimate building block
Reproducibility of yield and purity across batches
Antifungal screening library design
Scaffold with reported fungicidal activity against phytopathogens
Mycelial inhibition assay reproducibility and spectrum
Drug-like property optimization
Moderate lipophilicity and low molecular weight
Conjugate logP and MW compliance with Rule of Five
Fluorophore scaffold selection
Balanced quantum yield and synthetic accessibility
Photophysical characterization and precursor cost analysis
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